Propane-2-sulfonyl fluoride
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Overview
Description
Propane-2-sulfonyl fluoride, also known as 2-propanesulfonyl fluoride, is an organosulfur compound with the molecular formula C3H7FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a propane backbone. This compound is of significant interest in organic synthesis and chemical biology due to its unique reactivity and stability.
Mechanism of Action
Target of Action
Propane-2-sulfonyl fluoride, like other sulfonyl fluorides, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . The compound’s primary targets are context-specific amino acids or proteins . These targets are chosen for their unique stability-reactivity balance, which makes them attractive for diverse applications .
Mode of Action
The mode of action of this compound involves the compound interacting with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The proximity of the aryl sulfonyl fluoride to a nucleophile on the target enables the compound to react with the nucleophile via SuFEx, irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the targets of the compound. The compound’s interaction with its targets can lead to the inactivation of enzymes, thereby affecting the corresponding biochemical pathways . For example, the compound can react with active site amino acids to inactivate these enzymes .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This can lead to the inactivation of enzymes , potentially affecting various biological processes. For example, the compound has been found to be effective at killing Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it can remain stable and reactive in a biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides. This method typically uses potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic fluorosulfonylating reagent. This method is favored for its efficiency and scalability, allowing for the large-scale production of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
Propane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Sulfur(VI) Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with other functional groups, making it a versatile tool in synthetic chemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
SuFEx Reagents: Various reagents, including sulfuryl fluoride gas (SO2F2), are used in SuFEx reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized sulfonyl derivatives .
Scientific Research Applications
Propane-2-sulfonyl fluoride has found widespread applications in various fields:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules.
Chemical Biology: Its reactivity with specific amino acids makes it useful for labeling and probing biological systems.
Drug Discovery: It serves as a precursor for the development of pharmaceuticals.
Materials Science: It is used in the synthesis of functional materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but with a methane backbone.
Ethanesulfonyl Fluoride: Similar but with an ethane backbone.
Benzenesulfonyl Fluoride: Contains a benzene ring instead of a propane backbone.
Uniqueness
Propane-2-sulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike methanesulfonyl fluoride and ethanesulfonyl fluoride, it offers a more versatile reactivity profile, making it suitable for a broader range of applications in synthetic chemistry and chemical biology .
Properties
IUPAC Name |
propane-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYJSUNHPISQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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